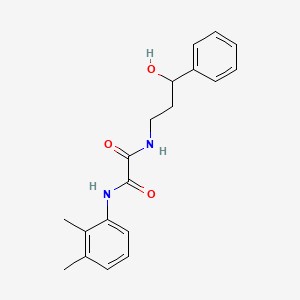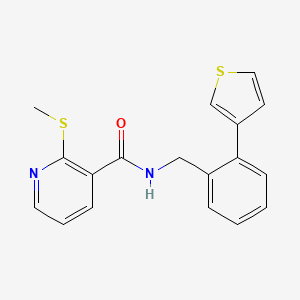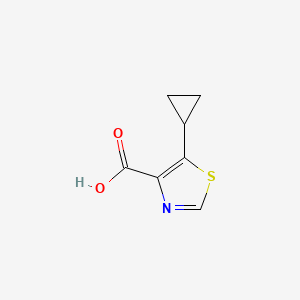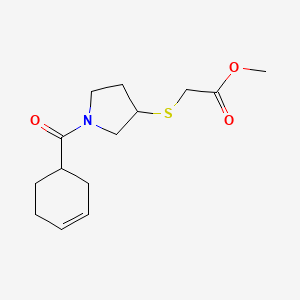
N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of carboxamide and carbamoyl groups suggest that it might have amide linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis would require advanced techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For instance, the amide groups might undergo hydrolysis or condensation reactions. The benzofuran moiety might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups and the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of compounds with structures similar to N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been synthesized and characterized, aiming at diverse scientific applications. These compounds are synthesized through complex chemical reactions involving cyclocondensation, condensation with various aromatic aldehydes, or reactions with thioglycolic acid in specific solvents. The structures of these newly synthesized compounds are confirmed through spectral studies like IR, NMR (both ^1H and ^13C), and mass spectrometry. They are also characterized by elemental analysis, demonstrating their potential for various biological and chemical studies (Idrees, Kola, & Siddiqui, 2019).
Antimicrobial Applications
Some derivatives have shown promising results in antimicrobial screenings against a panel of pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. These findings highlight the potential use of such compounds in the development of new antimicrobial agents (Idrees et al., 2019).
Pharmacokinetic Modeling and Metabolite Analysis
Pharmacokinetic modeling and analysis of metabolites of related compounds have been carried out to understand their behavior in biological systems. For instance, studies involving humanized chimeric mice and semi-physiological pharmacokinetic modeling have shown that certain compounds can be used to predict human disposition of drugs, indicating their importance in preclinical drug discovery (Kamimura et al., 2017).
Safety Testing and Early Clinical Development
Metabolites in Safety Testing (MIST) studies have been conducted on compounds with similar structures, focusing on their metabolic profiling in rat, dog, and human hepatocytes. These studies aim at understanding the oxidative and hydrolytic pathways of drug metabolism, offering insights into the development of safer and more effective therapeutic agents (Sharma et al., 2014).
Antiulcer Activities
Research into acyl derivatives of similar compounds has identified significant antiulcer activities, providing a basis for the development of new treatments for gastric ulcers. This demonstrates the potential of such compounds in medical research focused on gastrointestinal disorders (Hosokami et al., 1992).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-35-19-12-13-23(36-2)21(15-19)29-28(34)26-25(20-10-6-7-11-22(20)37-26)30-27(33)17-14-24(32)31(16-17)18-8-4-3-5-9-18/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWRNJNMKSQOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2674556.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2674557.png)

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)


![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)
